molecular formula C12H29O6PSi B3029702 Phosphonic acid, [2-(triethoxysilyl)ethyl]-, diethyl ester CAS No. 757-44-8

Phosphonic acid, [2-(triethoxysilyl)ethyl]-, diethyl ester

Cat. No. B3029702
CAS RN: 757-44-8
M. Wt: 328.41 g/mol
InChI Key: RGAHQVPQZZNNOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phosphonic acid esters is a topic of interest in the field of organic chemistry. Paper describes a selective esterification process for phosphonic acids, where triethyl orthoacetate is used as a reagent and solvent. The reaction temperature plays a crucial role, with monoesters forming at lower temperatures and diesters at higher temperatures. This process is applicable to both aromatic and aliphatic phosphonic acids and can be scaled up without significant loss of yield or selectivity. Paper presents a method for synthesizing 2-(arylamino)ethyl phosphonic esters through the aza-Michael addition of amines to diethyl vinylphosphonate, followed by hydrolysis to yield the corresponding phosphonic acids. Paper details a multi-component synthesis of (2-amino-3-cyano-4H-chromen-4-yl) phosphonic acid diethyl esters using potassium phosphate as a catalyst, which is noted for its mild conditions and simple work-up procedure.

Molecular Structure Analysis

The molecular structure of phosphonic acid esters is characterized by the presence of the phosphonic acid group and its ester derivatives. The structure of these compounds is often elucidated using spectroscopic methods such as 31P NMR spectroscopy, as mentioned in paper . The reactivity and stability of these molecules can be influenced by the substituents attached to the phosphorus atom, as well as the nature of the ester groups.

Chemical Reactions Analysis

Phosphonic acid esters participate in various chemical reactions, including esterification, hydrolysis, and addition reactions. The selective esterification process described in paper highlights the formation of mono- and diesters, as well as the potential formation of pyrophosphonates under certain conditions. The aza-Michael addition reaction in paper is another example of how these esters can react with amines to form new phosphonic acid derivatives. The multi-component reaction in paper demonstrates the versatility of these compounds in synthesizing complex molecules like chromene derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphonic acid esters are influenced by their molecular structure. These properties include solubility, boiling and melting points, and reactivity. The esterification process described in paper emphasizes the importance of reaction temperature, which affects the yield and selectivity of the esters formed. The ease of purification and the straightforward nature of the synthetic protocols suggest that these compounds have manageable physical properties that facilitate their handling and use in further chemical transformations.

Scientific Research Applications

Helicity Induction in Polymerization

Phosphonic acid derivatives, such as diethyl (4-ethynylphenyl)phosphonate, have been used in the synthesis of stereoregular poly(phenylacetylene)s. These polymers exhibit helical conformations and interact with chiral amines, demonstrating potential in materials science and molecular recognition (Onouchi et al., 2004).

Synthesis of Phosphonic Esters and Acids

Research has explored synthesizing 2-(arylamino)ethyl phosphonic esters and acids via the aza-Michael addition of amines to diethyl vinylphosphonate. This approach yields various phosphonic esters and acids with potential applications in chemical synthesis (Bou Orm et al., 2013).

Functionalized Triazole Phosphonic Acid Synthesis

A triazole-functionalized phosphonic acid, synthesized from alkyl azide diethyl-(2-azidoethyl)phosphonate and phenylacetylene, has been studied. This compound shows potential for various applications due to its unique functional groups (Chachlaki et al., 2022).

Synthesis of Chromen-4-yl Phosphonic Acid Esters

(2-Amino-3-cyano-4H-chromen-4-yl) phosphonic acid diethyl esters are synthesized via a multi-component reaction, showing the versatility of phosphonic acid derivatives in organic synthesis (Gaikwad et al., 2011).

Phosphorus-Containing Polymers

The calcium salt of the monoethyl ester of phosphonic acid has been used as a comonomer in synthesizing poly(ethylene tetrephthalate), altering its properties like viscosity and flame resistance (Troev et al., 1993).

properties

IUPAC Name

2-diethoxyphosphorylethyl(triethoxy)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H29O6PSi/c1-6-14-19(13,15-7-2)11-12-20(16-8-3,17-9-4)18-10-5/h6-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAHQVPQZZNNOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCP(=O)(OCC)OCC)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H29O6PSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061075
Record name Diethyl (2-(triethoxysilyl)ethyl)phosphonic acid
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Molecular Weight

328.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphonic acid, [2-(triethoxysilyl)ethyl]-, diethyl ester

CAS RN

757-44-8
Record name Diethyl P-[2-(triethoxysilyl)ethyl]phosphonate
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Record name Phosphonic acid, P-(2-(triethoxysilyl)ethyl)-, diethyl ester
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Record name Phosphonic acid, P-[2-(triethoxysilyl)ethyl]-, diethyl ester
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Record name Diethyl (2-(triethoxysilyl)ethyl)phosphonic acid
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Record name Diethyl [2-(triethoxysilyl)ethyl]phosphonate
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Synthesis routes and methods

Procedure details

Compounds of Formula II can be synthesised via a free radical promoted addition of a dialkyl phosphite to vinyl trialkoxy silane and then distillation, according to the procedure of G. H. Barnes and M. P. David in J. Org. Chem., 25, 1191, (1960). In this paper Barnes and David reported the synthesis of a number of organosilicon phosphonate esters and acids. They utilised known procedures for the free radical addition of dialkyl phosphites to double bonds. The state of this art is described in Org. Reactions. Vol. 13, 218-222. They reacted diethyl phosphite with vinyl triethoxy silane at 120-130° C. in the presence of a free radical initiator. The desired product, (EtO)3SiCH2CH2PO(OEt)2, was obtained after careful distillation in 33% yield.
[Compound]
Name
Formula II
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reactant
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[Compound]
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dialkyl phosphite
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[Compound]
Name
vinyl trialkoxy silane
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reactant
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[Compound]
Name
dialkyl phosphites
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0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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